Benzilonium
CAS No.: 16175-92-1
Cat. No.: VC1604258
Molecular Formula: C22H28NO3+
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16175-92-1 |
|---|---|
| Molecular Formula | C22H28NO3+ |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | (1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
| Standard InChI | InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1 |
| Standard InChI Key | ZKCWITXZGWUJAV-UHFFFAOYSA-N |
| SMILES | CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
| Canonical SMILES | CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
Introduction
Chemical Properties
Structure and Formula
Benzilonium exists in two primary salt forms: the cation (Benzilonium ion) and the bromide salt (Benzilonium bromide). The basic structure consists of a quaternary nitrogen center with attached functional groups including phenyl rings and ester linkages . The molecular architecture of Benzilonium contributes to its distinctive pharmacological profile and physical characteristics.
| Property | Value |
|---|---|
| Chemical Name | Benzilonium (cation); Benzilonium bromide (salt) |
| CAS Number | 1050-48-2 (bromide salt) |
| Molecular Formula | C22H28NO3+ (cation); C22H28BrNO3 (bromide salt) |
| Molecular Weight | 354.5 g/mol (cation); 434.37 g/mol (bromide salt) |
| SMILES | CC[N+]1(CC)CCC(C1)OC(=O)C(O)(C2=CC=CC=C2)C3=CC=CC=C3 |
| InChIKey | ZKCWITXZGWUJAV-UHFFFAOYSA-N |
Physical Properties
Benzilonium bromide presents as a light brown solid at room temperature . The compound's quaternary ammonium structure contributes to its water solubility, a property that facilitates its formulation for various routes of administration, including oral and intravenous preparations . The physical characteristics of Benzilonium make it amenable to various pharmaceutical formulations, allowing for flexibility in clinical applications.
Pharmacology
Mechanism of Action
Benzilonium functions primarily as an antimuscarinic agent, competitively antagonizing muscarinic acetylcholine receptors throughout the body . This antagonism results in the inhibition of acetylcholine-mediated parasympathetic responses, leading to decreased smooth muscle contraction, reduced glandular secretions, and mild cardiac effects. The quaternary ammonium structure of Benzilonium significantly limits its passage across the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects with minimal central nervous system activity .
Pharmacokinetics
The pharmacokinetic profile of Benzilonium is characterized by its limited distribution to the central nervous system due to its quaternary ammonium structure . This property results in a favorable peripheral-to-central activity ratio, making it suitable for conditions where central anticholinergic effects are undesirable. The compound has been formulated for both oral and intravenous administration, with documented differences in onset and duration of action between different formulations .
Clinical Applications
Therapeutic Uses
Benzilonium has been investigated primarily for its antispasmodic and antimuscarinic properties . The drug has been developed under the product name "Ulcoban," suggesting applications in gastrointestinal disorders . As an anticholinergic agent with minimal central nervous system effects, Benzilonium may offer advantages in patient populations where cognitive side effects are particularly concerning, such as elderly individuals or those with pre-existing cognitive impairment.
Contraindications
Research Findings
Experimental Studies
The quaternary structure of Benzilonium has been a focus of pharmacological interest, particularly regarding its limited ability to cross the blood-brain barrier and the resulting minimal central nervous effects . Research has demonstrated that this property provides a more selective peripheral anticholinergic profile compared to tertiary amine anticholinergic compounds, which more readily penetrate the central nervous system. This selectivity may offer clinical advantages in specific patient populations or therapeutic contexts where central anticholinergic effects are undesirable.
Manufacturing Process
The synthesis of Benzilonium involves a multi-step chemical process. The manufacturing procedure for Benzilonium bromide has been documented and includes the following key steps:
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Azeotropic distillation of a mixture containing 1-ethyl-3-hydroxypyrrolidine, ethylbenzilate, and benzene to remove water traces
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Addition of metallic sodium to the residual solution
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Heating under reflux while drawing off the benzene-alcohol azeotrope
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Cooling and treatment with acetic acid followed by water washing
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Benzene removal by distillation and vacuum distillation of the residue to obtain 1-ethyl-3-pyrrolidinyl benzilate
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Reaction of 1-ethyl-3-pyrrolidinyl benzilate with ethyl bromide in isopropanol to yield 1,1-diethyl-3-pyrrolidinium bromide benzilate
This manufacturing process yields Benzilonium bromide with a melting point of 196-197°C . The detailed synthetic pathway highlights the complex pharmaceutical chemistry involved in producing this quaternary ammonium compound.
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